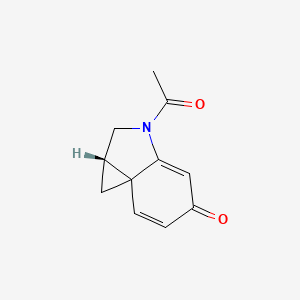

![molecular formula C11H19NO2 B594639 Tert-butyl 2-azaspiro[3.3]heptane-2-carboxylate CAS No. 1259489-92-3](/img/structure/B594639.png)

Tert-butyl 2-azaspiro[3.3]heptane-2-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

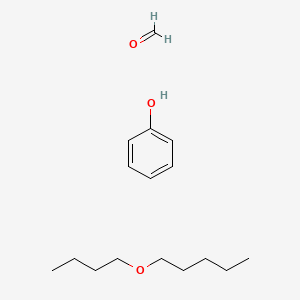

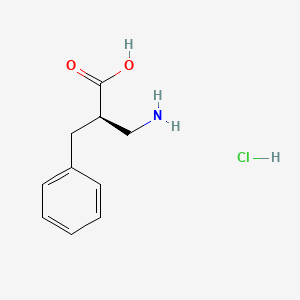

Tert-butyl 2-azaspiro[3.3]heptane-2-carboxylate is a chemical compound with the molecular formula C11H17NO3 . It is a solid substance at room temperature . This compound is used as a reactant in the synthesis of pharmaceuticals such as CNS penetrant CXCR2 antagonists for the potential treatment of CNS demyelinating .

Synthesis Analysis

Two efficient and scalable synthetic routes to previously unknown bifunctional tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate have been described . These routes are useful for further selective derivation on the azetidine and cyclobutane rings, providing a convenient entry point to novel compounds .Molecular Structure Analysis

The molecular structure of Tert-butyl 2-azaspiro[3.3]heptane-2-carboxylate is characterized by a spirocyclic system, which includes an azetidine and a cyclobutane ring . The presence of these rings makes this compound a useful structural motif in drug discovery .Chemical Reactions Analysis

Tert-butyl 2-azaspiro[3.3]heptane-2-carboxylate is used as a reagent for the preparation of γ-butyrolactone derivative via Baeyer-Villiger monooxygenase (BVMO)-catalyzed oxidation .Physical And Chemical Properties Analysis

Tert-butyl 2-azaspiro[3.3]heptane-2-carboxylate is a solid substance at room temperature . It has a molecular formula of C11H17NO3 .Wissenschaftliche Forschungsanwendungen

-

Pharmaceutical Synthesis

- Summary of Application : Tert-butyl 2-azaspiro[3.3]heptane-2-carboxylate is used as a reagent in the synthesis of pharmaceuticals . It’s particularly useful in the creation of CNS penetrant CXCR2 antagonists, which are being explored for the potential treatment of CNS demyelinating .

- Results or Outcomes : The outcomes of using this compound in pharmaceutical synthesis would also depend on the specific process and the desired end product. The compound’s utility in creating CNS penetrant CXCR2 antagonists suggests it could play a role in developing treatments for CNS demyelinating .

-

Chemical Synthesis

- Summary of Application : This compound and related intermediates are useful for further selective derivation on the azetidine and cyclobutane rings . This provides a convenient entry point to novel compounds accessing chemical space complementary to piperidine ring systems .

- Methods of Application : Two efficient and scalable synthetic routes to previously unknown bifunctional tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate are described . The exact methods of application or experimental procedures would depend on the specific synthesis process being undertaken.

- Results or Outcomes : The outcomes of using this compound in chemical synthesis would depend on the specific process and the desired end product. The compound’s utility in accessing chemical space complementary to piperidine ring systems suggests it could play a role in developing novel compounds .

-

Synthesis of γ-butyrolactone Derivative

- Summary of Application : Tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate is used for the preparation of γ-butyrolactone derivative via Baeyer-Villiger monooxygenase (BVMO)-catalyzed oxidation .

- Results or Outcomes : The outcomes of using this compound in the synthesis of γ-butyrolactone derivative would also depend on the specific process and the desired end product .

-

Synthesis of tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate

- Summary of Application : Tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate is a reactant used in the synthesis of pharmaceuticals such as CNS penetrant CXCR2 antagonists for the potential treatment of CNS demyelinating .

- Results or Outcomes : The outcomes of using this compound in the synthesis of tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate would also depend on the specific process and the desired end product .

-

Synthesis of γ-butyrolactone Derivative

- Summary of Application : Tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate is used for the preparation of γ-butyrolactone derivative via Baeyer-Villiger monooxygenase (BVMO)-catalyzed oxidation .

- Results or Outcomes : The outcomes of using this compound in the synthesis of γ-butyrolactone derivative would also depend on the specific process and the desired end product .

-

Synthesis of tert-butyl 6-amino-2-azaspiro[3.3]heptane-2-carboxylate hydrochloride

- Summary of Application : Tert-butyl 6-amino-2-azaspiro[3.3]heptane-2-carboxylate hydrochloride is a compound that can be synthesized using Tert-butyl 2-azaspiro[3.3]heptane-2-carboxylate .

- Results or Outcomes : The outcomes of using this compound in the synthesis of tert-butyl 6-amino-2-azaspiro[3.3]heptane-2-carboxylate hydrochloride would also depend on the specific process and the desired end product .

Safety And Hazards

Zukünftige Richtungen

The future directions for the use of Tert-butyl 2-azaspiro[3.3]heptane-2-carboxylate could involve its use in the synthesis of novel compounds for drug discovery, particularly in the area of CNS disorders . Its unique structure provides a convenient entry point to novel compounds, expanding the chemical space for drug discovery .

Eigenschaften

IUPAC Name |

tert-butyl 2-azaspiro[3.3]heptane-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO2/c1-10(2,3)14-9(13)12-7-11(8-12)5-4-6-11/h4-8H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URTIXDXQQGKKNT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC2(C1)CCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20719142 |

Source

|

| Record name | tert-Butyl 2-azaspiro[3.3]heptane-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20719142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 2-azaspiro[3.3]heptane-2-carboxylate | |

CAS RN |

1259489-92-3 |

Source

|

| Record name | tert-Butyl 2-azaspiro[3.3]heptane-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20719142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

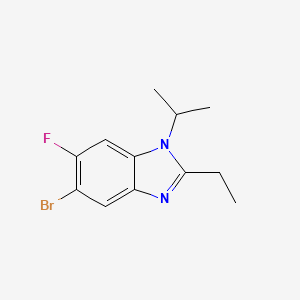

![2-{1-[(Tert-butoxy)carbonyl]azepan-4-yl}acetic acid](/img/structure/B594557.png)

![N-(4-Oxa-1-azabicyclo[3.3.1]non-6-yl)acetamide](/img/structure/B594579.png)